(2-Methoxy-5-methylphenyl)methanamine
Overview
Description
(2-Methoxy-5-methylphenyl)methanamine is an organic compound with the molecular formula C9H13NO It is a derivative of methanamine, where the phenyl ring is substituted with a methoxy group at the second position and a methyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-methylphenyl)methanamine typically involves the reaction of 2-methoxy-5-methylbenzaldehyde with ammonia or an amine source under reductive amination conditions. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in the presence of an acid catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 2-methoxy-5-methylbenzonitrile in the presence of a suitable catalyst such as palladium on carbon. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-5-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-methoxy-5-methylbenzonitrile.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, (2-Methoxy-5-methylphenyl)methanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential role as a ligand in receptor binding studies. It is also used in the synthesis of bioactive molecules that can modulate biological pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2-Methoxy-5-methylphenyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and methyl groups on the phenyl ring contribute to its binding affinity and specificity. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxyphenyl)methanamine
- (5-Methylphenyl)methanamine
- (2-Methoxy-4-methylphenyl)methanamine
Uniqueness
(2-Methoxy-5-methylphenyl)methanamine is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring. This unique substitution pattern influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
(2-methoxy-5-methylphenyl)methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5H,6,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXMDYVBIZPDHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7383-12-2 | |
Record name | (2-methoxy-5-methylphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.